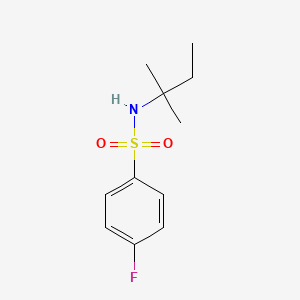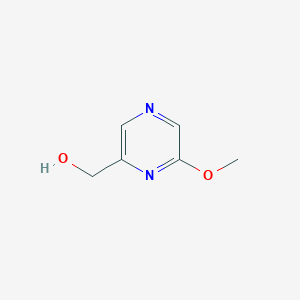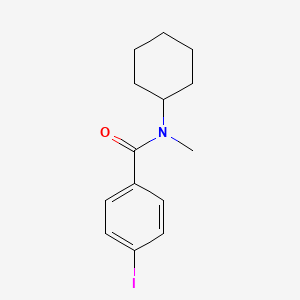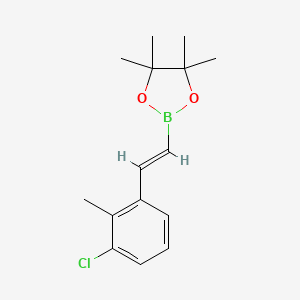
(E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a styryl group substituted with a chlorine atom and a methyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the styryl precursor, which is chlorinated and methylated.
Borylation: The styryl precursor undergoes a borylation reaction with bis(pinacolato)diboron under palladium-catalyzed conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand such as triphenylphosphine, at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions include boronic acids, saturated alkyl boronates, and substituted styryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which (E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its role in cross-coupling reactions where it acts as a boron source.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-Styryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the chlorine and methyl substituents.
(E)-2-(3-Bromo-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine atom instead of chlorine.
Uniqueness
(E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both chlorine and methyl substituents on the styryl group, which can influence its reactivity and the types of reactions it can undergo.
Propiedades
Fórmula molecular |
C15H20BClO2 |
|---|---|
Peso molecular |
278.6 g/mol |
Nombre IUPAC |
2-[(E)-2-(3-chloro-2-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BClO2/c1-11-12(7-6-8-13(11)17)9-10-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b10-9+ |
Clave InChI |
VQPYHZZEOJABJI-MDZDMXLPSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)Cl)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


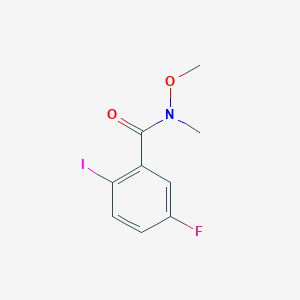
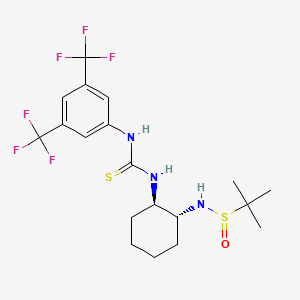
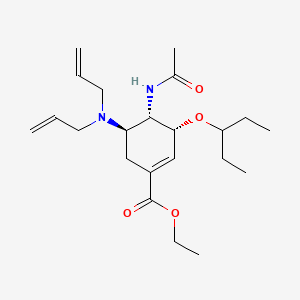
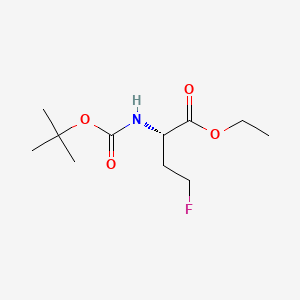

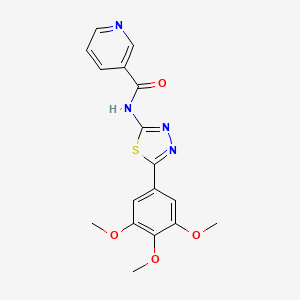
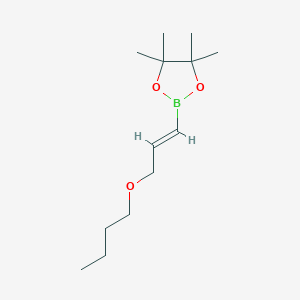

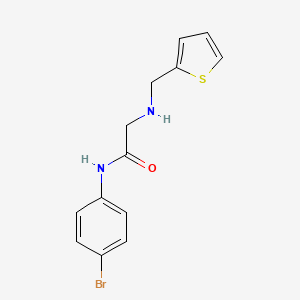
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
